1-(2-Benzoyl-4-chlorophenyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-(2-Benzoyl-4-chlorophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a benzoyl group, a chlorophenyl group, and a pyrrole ring with an aldehyde functional group. It is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-(2-Benzoyl-4-chlorophenyl)-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-amino-5-chlorobenzophenone with ethyl oxalyl chloride in the presence of pyridine and dichloromethane . The resulting intermediate is then subjected to further reactions involving titanium (III) chloride and zinc dust to yield the final product . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Benzoyl-4-chlorophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzoyl and chlorophenyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Benzoyl-4-chlorophenyl)-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Benzoyl-4-chlorophenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its chemical modifications. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
1-(2-Benzoyl-4-chlorophenyl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds such as:
2-Benzoylpyrroles: These compounds share a similar core structure but differ in the substitution pattern on the pyrrole ring.
Chlorfenapyr: An insecticidal compound with a similar pyrrole structure but different functional groups.
Pyrrolomycins: Natural antibiotic compounds with a pyrrole core structure. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63507-49-3 |
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Molecular Formula |
C18H12ClNO2 |
Molecular Weight |
309.7 g/mol |
IUPAC Name |
1-(2-benzoyl-4-chlorophenyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C18H12ClNO2/c19-14-8-9-17(20-10-4-7-15(20)12-21)16(11-14)18(22)13-5-2-1-3-6-13/h1-12H |
InChI Key |
XXOWKDRVPASOPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N3C=CC=C3C=O |
Origin of Product |
United States |
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